molecular formula C18H17NO5 B2490938 N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-methoxybenzamide CAS No. 2309222-32-8

N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-methoxybenzamide

Cat. No.: B2490938
CAS No.: 2309222-32-8
M. Wt: 327.336
InChI Key: MJRCPWJKJGAZKT-UHFFFAOYSA-N
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Description

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3-methoxybenzamide is a complex organic compound featuring a bifuran moiety, a hydroxyethyl group, and a methoxybenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3-methoxybenzamide typically involves multiple steps, starting with the preparation of the bifuran core. One method involves the reaction of α,β-unsaturated carbonyl compounds containing a furan ring with trimethylsulfonium iodide under Corey–Chaykovsky reaction conditions . The hydroxyethyl group can be introduced through nucleophilic addition reactions, while the methoxybenzamide moiety is typically formed via amide bond formation using coupling reagents such as DMT/NMM/TsO− or EDC under microwave-assisted conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the Corey–Chaykovsky reaction and microwave reactors for the amide bond formation, ensuring efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form diketone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reagents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Diketone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3-methoxybenzamide exerts its effects involves interactions with specific molecular targets. The bifuran moiety can interact with enzymes and receptors, modulating their activity. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, while the methoxybenzamide structure can interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3-methoxybenzamide is unique due to its combination of a bifuran core, hydroxyethyl group, and methoxybenzamide structure, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-22-13-5-2-4-12(10-13)18(21)19-11-14(20)15-7-8-17(24-15)16-6-3-9-23-16/h2-10,14,20H,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRCPWJKJGAZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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